molecular formula C24H21ClN2O3S B15148718 4-[(4-chlorobenzyl)oxy]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-methoxybenzamide

4-[(4-chlorobenzyl)oxy]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-methoxybenzamide

Cat. No.: B15148718
M. Wt: 453.0 g/mol
InChI Key: IGNQNKUZJNCCKI-UHFFFAOYSA-N
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Description

4-[(4-chlorobenzyl)oxy]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-methoxybenzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorobenzyl group, a cyano group, and a benzothiophene moiety. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-chlorobenzyl)oxy]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-methoxybenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction of a suitable precursor, such as 2-bromo-1-(4-chlorophenyl)ethanone, with sulfur and a base like sodium hydride.

    Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent, such as sodium cyanide.

    Formation of the Benzamide Moiety: The benzamide moiety can be formed through an amide coupling reaction between the benzothiophene derivative and 4-chlorobenzylamine in the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Methoxylation: The final step involves the methoxylation of the benzamide derivative using a methoxylating agent like dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiophene moiety, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed on the cyano group to convert it into an amine using reducing agents like lithium aluminum hydride.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Sodium hydride, dimethylformamide as solvent.

Major Products

    Oxidation: Oxidized benzothiophene derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for various chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential biological activities. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its unique structure may allow it to interact with specific biological targets, leading to the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science. Its versatile reactivity makes it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 4-[(4-chlorobenzyl)oxy]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-methoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • **4-[(4-chlorobenzyl)oxy]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-ethoxybenzamide
  • **4-[(4-chlorobenzyl)oxy]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-hydroxybenzamide
  • **4-[(4-chlorobenzyl)oxy]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-methylbenzamide

Uniqueness

The uniqueness of 4-[(4-chlorobenzyl)oxy]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-methoxybenzamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, selectivity, and potency in various applications.

Properties

Molecular Formula

C24H21ClN2O3S

Molecular Weight

453.0 g/mol

IUPAC Name

4-[(4-chlorophenyl)methoxy]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-methoxybenzamide

InChI

InChI=1S/C24H21ClN2O3S/c1-29-21-12-16(8-11-20(21)30-14-15-6-9-17(25)10-7-15)23(28)27-24-19(13-26)18-4-2-3-5-22(18)31-24/h6-12H,2-5,14H2,1H3,(H,27,28)

InChI Key

IGNQNKUZJNCCKI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C#N)OCC4=CC=C(C=C4)Cl

Origin of Product

United States

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